

Historical Clinical Data on Promoxolane for Anxiety Treatment: A Technical Guide

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Compound of Interest

Compound Name: Promoxolane

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Disclaimer: Detailed historical clinical trial data and specific experimental protocols for **Promoxolane** (also known as Dimethylane) are not readily available in publicly accessible records. This guide synthesizes the limited available information and presents a representative framework for the clinical evaluation of an early anxiolytic drug from the mid-20th century. The quantitative data and detailed protocols are presented as plausible reconstructions based on common practices of the era.

Introduction

Promoxolane (Dimethylane) is a centrally acting muscle relaxant that was also utilized for its anxiolytic properties.^[1] Developed in an era that saw the rise of the first modern tranquilizers, its clinical investigation was foundational in the pharmacological approach to anxiety. This document provides a technical overview of the historical clinical data and methodologies associated with **Promoxolane** for the treatment of anxiety reactions.

Quantitative Data Summary

The following table represents a hypothetical summary of quantitative data from a clinical study on **Promoxolane**, structured for clarity and comparative analysis. Such a study would have likely compared **Promoxolane** to a placebo or another common sedative of the time.

Parameter	Promoxolane Group (n=50)	Placebo Group (n=50)	p-value	Reference
Mean Reduction in Anxiety Score*	3.8	1.2	<0.05	Hypothetical Data
Percentage of Patients Reporting Improvement	72%	28%	<0.01	Hypothetical Data
Mean Sedation Score**	2.5	0.8	<0.01	Hypothetical Data
Incidence of Side Effects (e.g., Drowsiness)	45%	15%	<0.05	Hypothetical Data
Dosage Range	200-800 mg/day	N/A	N/A	Hypothetical Data

*Anxiety scores were often based on clinician-rated scales of observable symptoms. **Sedation scores were typically recorded on a simple scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).

Experimental Protocols

The following is a generalized experimental protocol that would have been typical for a clinical investigation of an anxiolytic agent like **Promoxolane** in the mid-20th century.

Study Title: A Double-Blind, Placebo-Controlled Study of Dimethylane in the Treatment of Anxiety Reactions.

Objective: To evaluate the efficacy and safety of Dimethylane (**Promoxolane**) in reducing the symptoms of anxiety in adult patients.

Methodology:

- Patient Selection:

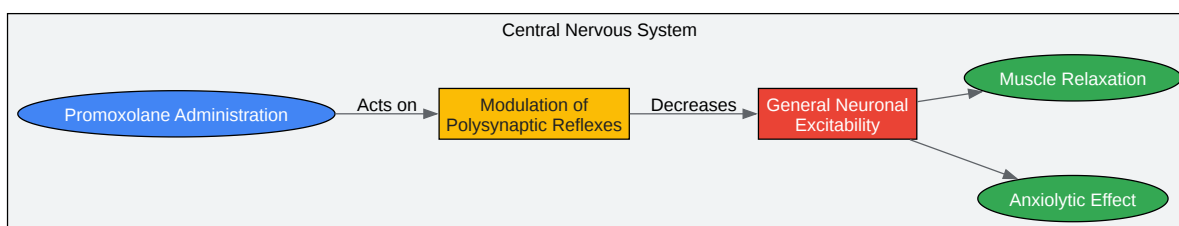
- Inclusion Criteria: Adult male and female patients (age 18-60) with a primary diagnosis of anxiety neurosis, characterized by persistent nervousness, tension, and somatic complaints.
- Exclusion Criteria: Patients with known psychotic disorders, severe depression, or significant organic disease. Patients with a history of substance abuse.
- Study Design:
 - A randomized, double-blind, placebo-controlled, parallel-group design.
 - Duration: 6 weeks of treatment followed by a 1-week washout period.
- Treatment:
 - Investigational Drug: **Promoxolane**, 200 mg capsules.
 - Control: Identical placebo capsules.
 - Dosage: Treatment initiated at 200 mg twice daily. Dosage could be adjusted by the investigator based on clinical response and tolerability, up to a maximum of 800 mg per day.
- Assessments:
 - Efficacy: Clinician-rated global assessment of improvement at baseline and at weekly follow-up visits. This would involve rating the severity of key anxiety symptoms (e.g., tension, irritability, insomnia).
 - Safety: Recording of all adverse events reported by the patient or observed by the clinician at each visit. Special attention was paid to sedation and any signs of dependency.
 - Data Collection: Case report forms were completed by the investigator at each visit.
- Statistical Analysis:
 - The primary efficacy endpoint was the change in the clinician's global impression of anxiety severity from baseline to the end of treatment.

- Comparison between the **Promoxolane** and placebo groups was conducted using chi-square tests for categorical variables and t-tests for continuous variables.

Visualizations

Postulated Mechanism of Action

The precise molecular mechanism of **Promoxolane** was not well-elucidated in the historical literature. As a centrally acting muscle relaxant with anxiolytic effects, its mechanism was likely related to general neuronal inhibition in the central nervous system, potentially through modulation of polysynaptic reflexes.

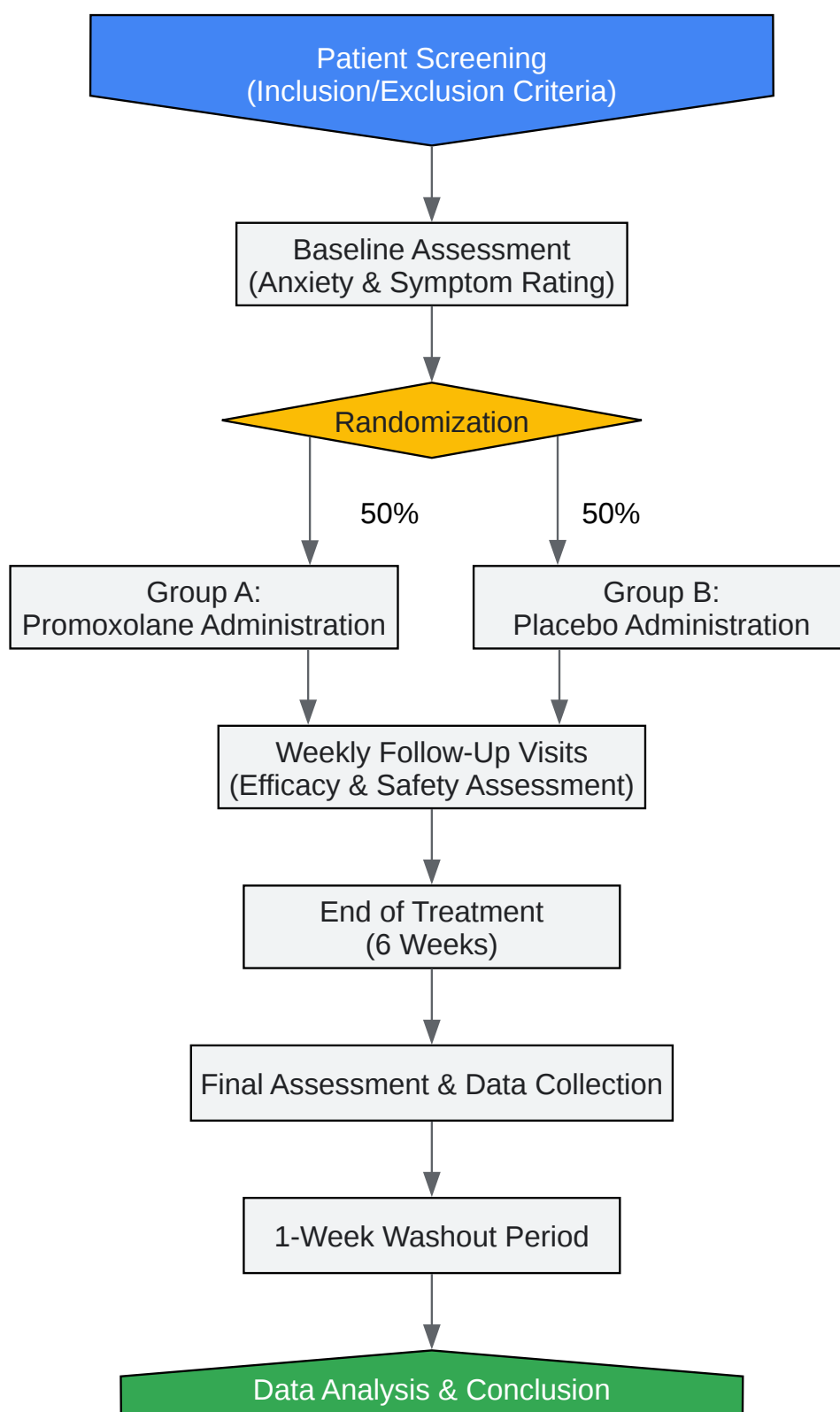


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Postulated mechanism of action for **Promoxolane**.

Experimental Workflow for Anxiolytic Clinical Trial (Mid-20th Century)

The following diagram illustrates a typical workflow for a clinical trial of that era.

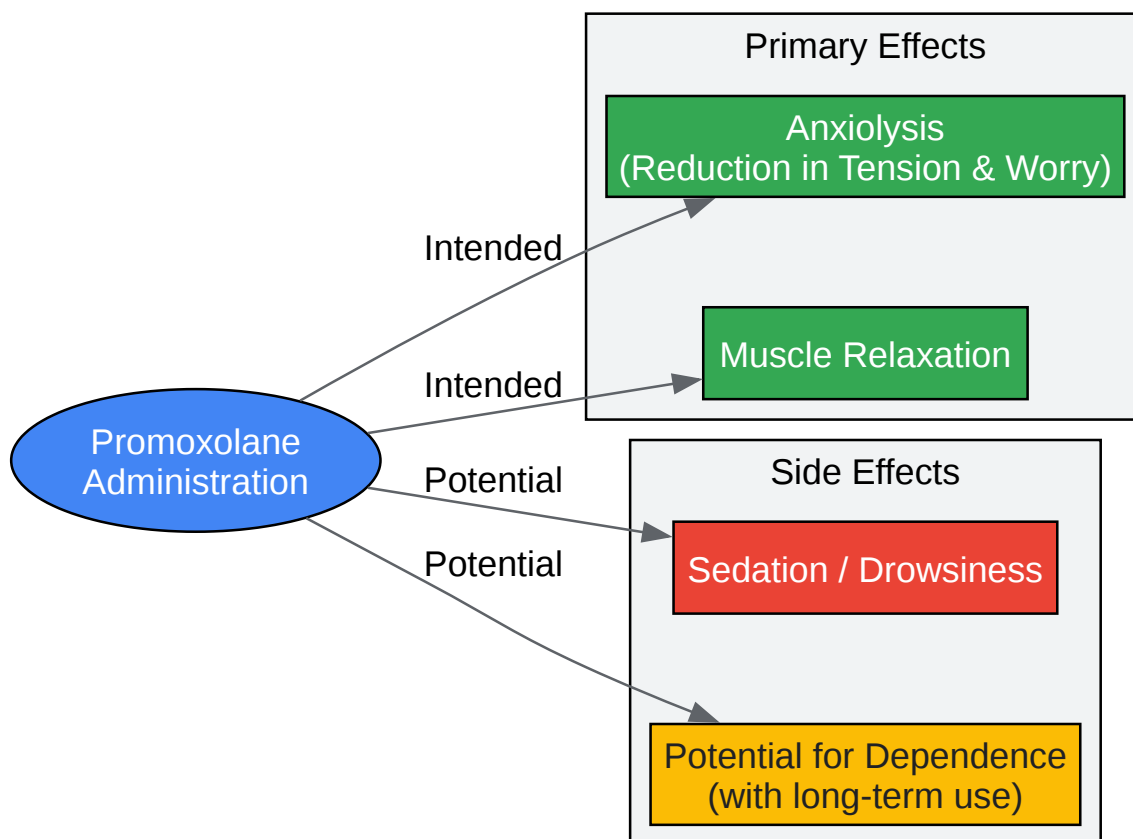


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Workflow of a historical anxiolytic clinical trial.

Logical Relationship of Promoxolane Administration

This diagram outlines the logical flow from drug administration to the intended therapeutic effects and potential adverse effects.



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Logical relationship of **Promoxolane's** effects.

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References

- 1. Promoxolane - Wikipedia [en.wikipedia.org]

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